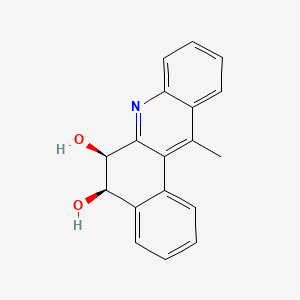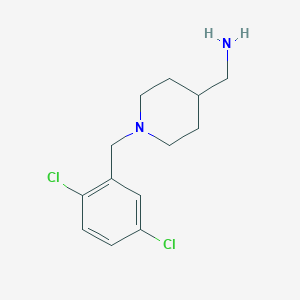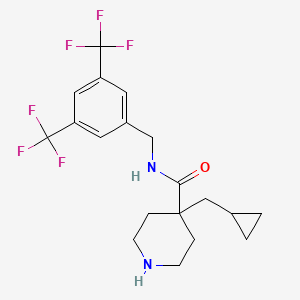
(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid: is an organic compound characterized by a cyclohexene ring attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid typically involves the reaction of cyclohexene with acrylic acid under specific conditions. One common method includes the use of a palladium-catalyzed oxidative cross-coupling reaction, which enables the formation of the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve the desired product on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It serves as a monomer in the synthesis of specialized polymers with unique properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is utilized in the development of advanced materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical reactions. The compound’s unique structure allows it to participate in diverse pathways, influencing its reactivity and applications.
Comparación Con Compuestos Similares
Cyclohexene: A simpler analog with a similar cyclohexene ring but lacking the acrylic acid moiety.
Acrylic Acid: A related compound with a simpler structure, lacking the cyclohexene ring.
Uniqueness:
Structural Features:
Reactivity: The presence of both unsaturated centers and a carboxyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(Z)-3-(cyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6- |
Clave InChI |
HTBJZZUJRAWYLX-SREVYHEPSA-N |
SMILES isomérico |
C1CCC(=CC1)/C=C\C(=O)O |
SMILES canónico |
C1CCC(=CC1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

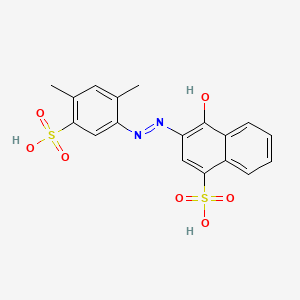
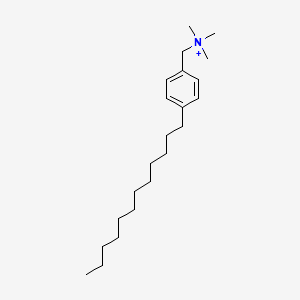
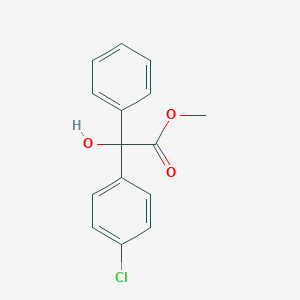
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
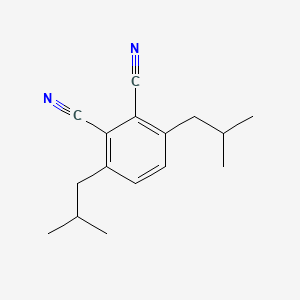
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)


